EGIS-8332 is classified as a 2,3-benzodiazepine derivative, specifically identified by its IUPAC name: 7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile. Its chemical formula is with a molecular weight of 362.4 g/mol. The compound is known to selectively inhibit AMPA/kainate ion channels, thereby preventing excitotoxicity in neuronal cells .
The synthesis of EGIS-8332 involves several key steps that optimize its pharmacological profile. The compound was developed through a series of modifications to existing 2,3-benzodiazepine structures to enhance its efficacy as an AMPA receptor antagonist.
The molecular structure of EGIS-8332 features a complex arrangement that includes:
The structural configuration allows for non-competitive binding at the AMPA receptor site, distinguishing it from other antagonists that may exhibit use-dependent inhibition .
EGIS-8332 participates in several chemical reactions primarily related to its role as an antagonist:
The effective concentration (IC50) for inhibiting AMPA-induced excitotoxicity ranges between 5.1 to 9.0 µM, indicating a potent action at low concentrations .
EGIS-8332 functions primarily through:
Studies have shown significant reductions in neuronal death in animal models subjected to global cerebral ischemia when treated with EGIS-8332, highlighting its protective effects against excitotoxic damage .
EGIS-8332 exhibits several notable physical and chemical properties:
The compound has a shelf life exceeding two years if stored correctly, making it suitable for extended research applications .
The potential applications of EGIS-8332 are vast:
Glutamate serves as the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), mediating approximately 70% of synaptic transmissions. Fast excitatory signaling occurs predominantly through ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, ligand-gated ion channels that facilitate rapid sodium/potassium flux upon glutamate binding [1] [6]. Under physiological conditions, AMPA receptors—typically heterotetrameric assemblies of GluA1-4 subunits—enable critical neuronal functions, including synaptic plasticity, learning, and memory [1] [4]. The GluA2 subunit is particularly pivotal; when edited at the Q/R site, it confers calcium impermeability, thus preventing cytotoxic calcium influx [1] [6].
Pathological overactivation of AMPA receptors disrupts this equilibrium, triggering excitotoxicity: a cascade of excessive calcium influx (via GluA2-lacking receptors), mitochondrial dysfunction, reactive oxygen species generation, and eventual neuronal apoptosis [6] [9]. This mechanism underpins acute neuronal injury in stroke, traumatic brain injury, and status epilepticus, as well as chronic neurodegeneration in epilepsy. For instance, domoic acid intoxication—an AMPA/kainate receptor agonist—induces status epilepticus and permanent temporal lobe epilepsy in humans, directly implicating AMPA receptor hyperactivity in epileptogenesis [6].
AMPA receptor antagonists are classified as competitive (binding the glutamate site) or non-competitive (allosterically inhibiting channel gating). Competitive antagonists like NBQX face limitations: they require high concentrations to block glutamate saturation and may impair basal neurotransmission essential for cognition [1] [9]. In contrast, non-competitive antagonists bind to allosteric sites within the ion channel or at subunit interfaces, inhibiting receptor activation irrespective of glutamate concentration. This offers superior control over pathological hyperactivity while preserving physiological signaling [1] [8].
Structurally, non-competitive antagonists target the transmembrane domain (TMD) formed by the M1–M4 helices. The linker regions between the ligand-binding domain (LBD) and TMD (e.g., S1–M1 and S2–M4) serve as critical gating switches; binding here stabilizes the closed state of the ion channel, preventing cation flux even when glutamate is bound [8] [9]. This mechanism underlies the efficacy of 2,3-benzodiazepines like Egis-8332, which selectively block AMPA receptors without affecting NMDA or kainate subtypes [9].
The 2,3-benzodiazepine (2,3-BDZ) scaffold emerged in the 1970s with tofisopam, an anxiolytic devoid of GABAergic effects. Unlike classical 1,4-benzodiazepines (e.g., diazepam), tofisopam’s 2,3-BDZ structure exhibited negligible affinity for GABAA receptors, hinting at a distinct mechanism [2] [3]. In the 1990s, talampanel (GYKI 53773) was synthesized as a potent non-competitive AMPA antagonist, demonstrating anticonvulsant efficacy in rodent seizure models and early human trials for epilepsy [3] [6]. However, talampanel’s short half-life (~5.6 hours) necessitated frequent dosing, increasing side effects like dizziness [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7